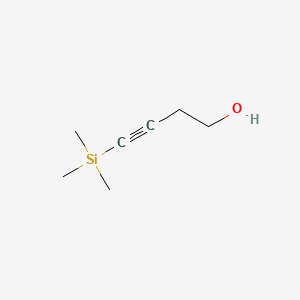
新癸酸缩水甘油酯
概述
描述
Glycidyl neodecanoate is a synthetic saturated monocarboxylic acid mixture of highly branched isomers. The compound is characterized by its tertiary carbon structure, which provides significant steric hindrance, resulting in excellent hydrophobicity, acid and alkali resistance, and ultraviolet resistance . The active epoxy group in glycidyl neodecanoate allows it to react with carboxyl, amino, and hydroxyl groups, making it a versatile modifier for coating resins .
科学研究应用
Glycidyl neodecanoate has a wide range of applications in scientific research and industry:
作用机制
Target of Action
Glycidyl neodecanoate, also known as oxiran-2-ylmethyl 2,2-dimethyloctanoate, is primarily targeted towards the creation of high-performance radiation-curable systems . It is used as a building block in the design of reactive diluents and oligomers .
Mode of Action
The mode of action of Glycidyl neodecanoate involves its interaction with unsaturated building blocks like acrylic acid or more sustainable itaconate derivatives . The compound’s glycidyl (epoxy) group has high reactivity and can react with carboxyl, amino, and hydroxyl groups . This reactivity allows it to be introduced into acrylic resin, polyester, and alkyd resin at lower temperatures with few side reactions .
Biochemical Pathways
The biochemical pathways affected by Glycidyl neodecanoate involve the formation of hydroxyester adducts . The compound’s glycidyl group combines with acrylic acid to form a hydroxyester adduct, which is suitable for high-performance radiation-curable systems .
Result of Action
The result of Glycidyl neodecanoate’s action is the creation of high-performance radiation-curable systems . These systems have superior properties, including high hydrophobicity, excellent outdoor durability, better viscosity control, improved pigment wetting, enhanced adhesion to apolar substrates, and better overall flow and appearance .
Action Environment
The action of Glycidyl neodecanoate can be influenced by environmental factors. For instance, its reactivity allows it to be introduced into various resins at lower temperatures . Additionally, the compound is stable and can react violently with strong oxidizing agents, acids, and curing agents . It is also soluble in water at 70mg/L at 20℃ .
生化分析
Biochemical Properties
Glycidyl neodecanoate plays a significant role in biochemical reactions due to its high reactivity and excellent solvent ability. It interacts with various enzymes, proteins, and other biomolecules, facilitating processes such as polyesterification. The compound’s glycidyl (epoxy) group is particularly reactive, allowing it to form hydroxyester adducts when combined with acrylic acid . This interaction is crucial in the design of UV-curable reactive diluents and oligomers, enhancing the performance of radiation-curable systems.
Cellular Effects
Glycidyl neodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with cellular components, potentially affecting cell function. For instance, the compound’s ability to form hydroxyester adducts can impact cellular metabolism by altering the availability of key metabolites and enzymes . Additionally, glycidyl neodecanoate’s solvent properties may influence cell membrane integrity and permeability, further affecting cellular processes.
Molecular Mechanism
At the molecular level, glycidyl neodecanoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s glycidyl (epoxy) group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, glycidyl neodecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycidyl neodecanoate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is known for its high boiling point and excellent solvent ability, which contribute to its stability under various conditions . Over time, glycidyl neodecanoate may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that the compound can have lasting impacts on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of glycidyl neodecanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of glycidyl neodecanoate can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Glycidyl neodecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound’s glycidyl (epoxy) group is a key site for metabolic reactions, allowing it to participate in processes such as polyesterification and hydroxyester formation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, glycidyl neodecanoate is transported and distributed through interactions with transporters and binding proteins. The compound’s solvent properties allow it to diffuse across cell membranes, facilitating its distribution to various cellular compartments . Additionally, glycidyl neodecanoate may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells.
Subcellular Localization
Glycidyl neodecanoate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s glycidyl (epoxy) group can interact with nucleophilic sites on proteins, leading to its localization within specific cellular structures . These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.
准备方法
The preparation of glycidyl neodecanoate typically involves the reaction of neodecanoic acid with epichlorohydrin. The process can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) . The reaction proceeds through the formation of a glycerin chlorohydrin ester intermediate, which is then heated and treated with water to produce glycidyl neodecanoate . This method is advantageous due to its high catalyst activity, mild reaction conditions, and minimal byproduct formation .
化学反应分析
Glycidyl neodecanoate undergoes various chemical reactions, primarily due to its reactive epoxy group. Some of the key reactions include:
Substitution: The epoxy group can react with nucleophiles such as carboxyl, amino, and hydroxyl groups, forming hydroxyesters.
Common reagents used in these reactions include acrylic acid, itaconate derivatives, and various catalysts . The major products formed from these reactions are hydroxyesters and modified polymers with improved performance characteristics .
相似化合物的比较
Glycidyl neodecanoate is often compared with other esters of neodecanoic acid, such as vinyl neodecanoate. Both compounds share similar hydrophobic and weather-resistant properties due to their highly branched structures . glycidyl neodecanoate is unique in its high reactivity under low process heat and its ability to form hydroxyesters with minimal side reactions . This makes it particularly valuable in the synthesis of high-performance polymers and coatings .
Similar Compounds
- Vinyl neodecanoate
- Glycidyl tert-decanoate
Glycidyl neodecanoate stands out due to its versatile reactivity and the superior properties it imparts to polymers and coatings, making it a crucial compound in various scientific and industrial applications.
属性
IUPAC Name |
oxiran-2-ylmethyl 2,2-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWAKSKPSOFJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275056 | |
| Record name | Glycidyl 2,2-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
265 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.97 (NTP, 1992) - Less dense than water; will float | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26761-45-5, 52636-92-7 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cardura E 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycidyl 2,2-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL NEODECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)











